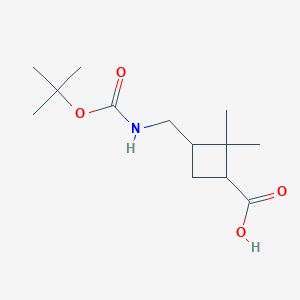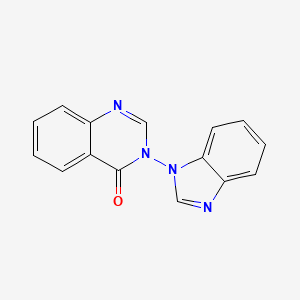
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom at the 5-position, an acetyl group at the 1-position, and a carbonitrile group at the 4-position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-nitrobenzaldehyde with hydrazine hydrate to form 5-bromo-1H-indazole. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group at the 1-position. Finally, the nitrile group is introduced through a reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal byproduct formation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 1-acetyl-5-substituted-1H-indazole-4-carbonitrile.
Reduction: Formation of 1-acetyl-5-bromo-1H-indazole-4-amine.
Oxidation: Formation of 1-acetyl-5-bromo-1H-indazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the carbonitrile group may allow it to form strong interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-1H-indazole-4-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1H-indazole-4-carbonitrile: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
1-Acetyl-5-chloro-1H-indazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom enhances its potential for substitution reactions, while the acetyl and carbonitrile groups contribute to its overall chemical versatility.
Eigenschaften
Molekularformel |
C10H6BrN3O |
|---|---|
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
1-acetyl-5-bromoindazole-4-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c1-6(15)14-10-3-2-9(11)7(4-12)8(10)5-13-14/h2-3,5H,1H3 |
InChI-Schlüssel |
IHDQQPOIOJEGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=N1)C(=C(C=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)



![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)


